Dabigatran etexilate is synthesized through various chemical processes, which can lead to the formation of impurities, including dabigatran impurity 11. The presence of such impurities can arise from incomplete reactions, degradation during storage, or interactions with solvents or other reagents used in the synthesis process .
Dabigatran impurity 11 falls under the category of pharmaceutical impurities, specifically related to active pharmaceutical ingredients. It is classified based on its structural characteristics and its impact on the pharmacological profile of dabigatran etexilate. The identification and quantification of this impurity are essential for maintaining the quality of pharmaceutical products .
The synthesis of dabigatran etexilate and its impurities, including impurity 11, typically involves several steps that include the formation of intermediates through various chemical reactions. Notably, methods such as the Pinner reaction have been optimized to enhance yield while minimizing impurities .
The synthesis often employs design of experiments (DoE) to systematically optimize reaction conditions such as temperature, solvent concentration, and reaction time. For instance, controlling the strength of hydrochloric acid used in reactions has been shown to significantly impact the formation of impurities .
Dabigatran impurity 11's molecular structure can be derived from its relationship to dabigatran etexilate. While specific structural formulas may vary depending on the exact nature of the impurity, it is generally characterized by modifications that differentiate it from the parent compound.
Molecular data including molecular weight, melting point, and spectral properties (such as NMR and mass spectrometry) are critical for identifying and confirming the presence of this impurity in pharmaceutical formulations .
Dabigatran impurity 11 may form through side reactions during the synthesis of dabigatran etexilate. These reactions can include hydrolysis or oxidation processes that alter the chemical structure of intermediates.
The specific pathways leading to impurity formation often involve reactive functional groups present in the synthetic intermediates. For example, conditions that promote hydrolysis may lead to increased levels of certain impurities due to unstable intermediates breaking down .
The mechanism by which dabigatran etexilate exerts its anticoagulant effects involves direct inhibition of thrombin (Factor IIa), a key enzyme in the coagulation cascade. Dabigatran impurity 11 does not have a defined mechanism of action but may influence pharmacokinetics if present in significant quantities.
Studies have shown that impurities can alter drug absorption and metabolism, potentially affecting therapeutic outcomes . Therefore, understanding how impurities interact within biological systems is essential for evaluating their impact on drug efficacy.
Dabigatran impurity 11 is typically characterized by its solubility in organic solvents and stability under various storage conditions. Its physical properties are crucial for determining how it behaves during formulation processes.
Chemical properties such as reactivity with acids or bases, thermal stability, and spectral characteristics (UV-Vis absorbance) provide insights into how this impurity might behave in different environments .
Dabigatran impurity 11 serves primarily as a reference standard in analytical chemistry for assessing the purity of dabigatran etexilate formulations. It is utilized in high-performance liquid chromatography (HPLC) methods to ensure that drug products meet regulatory specifications regarding purity levels . Additionally, understanding its properties aids in developing improved synthesis methods that minimize impurity formation.
Dabigatran Impurity 11 is a structurally defined organic molecule with multiple standardized identifiers essential for pharmaceutical quality control. Its IUPAC name is ethyl 4-(((5-((3-ethoxy-3-oxopropyl)(pyridin-2-yl)carbamoyl)-1-methyl-1H-benzo[d]imidazol-2-yl)methyl)amino)benzoate, reflecting its ester-rich molecular architecture [4] [6]. This impurity is cataloged under two distinct CAS numbers: 1422495-93-9 (predominantly referenced for the ethyl benzoate variant) and 1848337-06-3 (associated with the desamino pyridine structure) [3] [8]. The molecular formula is C₂₉H₃₁N₅O₅ for the major form (CAS 1422495-93-9), with a molecular weight of 529.60 g/mol. An alternative form (CAS 1848337-06-3) has the formula C₂₄H₂₉N₅O₄ and a molecular weight of 451.52 g/mol [2] [6]. Key physicochemical properties include:
Table 1: Molecular Descriptors of Dabigatran Impurity 11
Parameter | Value (CAS 1422495-93-9) | Value (CAS 1848337-06-3) |
---|---|---|
IUPAC Name | ethyl 4-(((5-((3-ethoxy-3-oxopropyl)(pyridin-2-yl)carbamoyl)-1-methyl-1H-benzo[d]imidazol-2-yl)methyl)amino)benzoate | (Z)-2-(((4-(N'-((Hexyloxy)carbonyl)carbamimidoyl)phenyl)amino)methyl)-1-methyl-1H-benzo[d]imidazole-5-carboxylic acid |
Molecular Formula | C₂₉H₃₁N₅O₅ | C₂₄H₂₉N₅O₄ |
Molecular Weight | 529.60 g/mol | 451.52 g/mol |
Synonyms | Dabigatran Impurity 79; Dabigatran Etexilate Impurity 74 | Desamino pyridine dabigatran impurity |
Structural confirmation of Dabigatran Impurity 11 relies on advanced spectroscopic profiling:
Dabigatran Impurity 11 is a synthetic intermediate or hydrolysis byproduct structurally diverging from the parent drug Dabigatran Etexilate (IUPAC: N-[2-[4-[N-(Hexyloxycarbonyl)amidino]phenylaminomethyl]-1-methyl-1H-benzimidazol-5-ylcarbonyl]-N-(2-pyridyl)-β-alanine ethyl ester) [5]. Critical distinctions include:
Table 2: Structural Comparison with Dabigatran and Key Impurities
Compound | Key Structural Features | Molecular Weight | Bioactivity Relevance |
---|---|---|---|
Dabigatran Etexilate | Hexyloxycarbonylamidino; Free carboxylic acid | 627.74 g/mol | Direct thrombin inhibition [5] |
Dabigatran Impurity 11 | Ethyl benzoate termini; No amidine | 529.60 g/mol | Negligible anticoagulant activity |
Dabigatran Impurity D | Carboxylic acid at benzoate site | 515.56 g/mol | Enhanced polarity |
Dabigatran N-Oxide | Pyridine N-oxide | 643.74 g/mol | Altered binding kinetics |
This impurity likely arises from incomplete esterification during synthesis or partial deamination of precursors. Its characterization is critical since even trace impurities can alter drug stability, solubility, and pharmacokinetics [3] [5] [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7